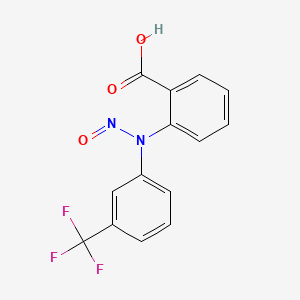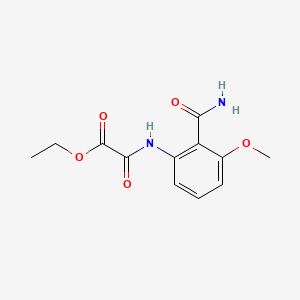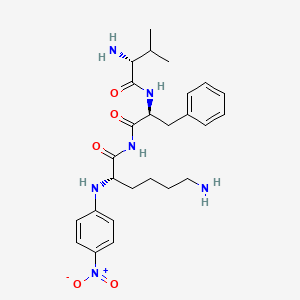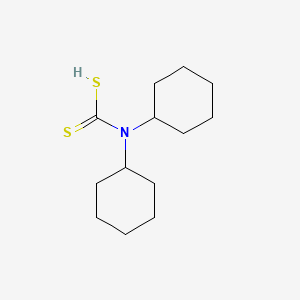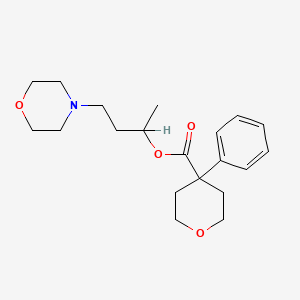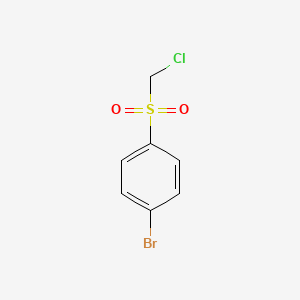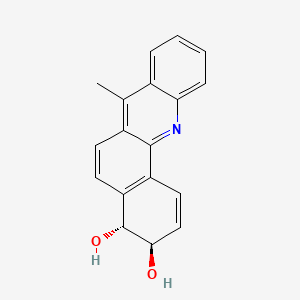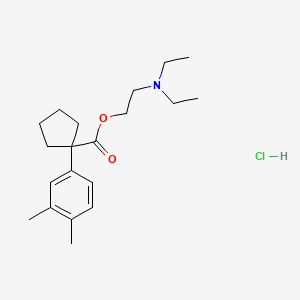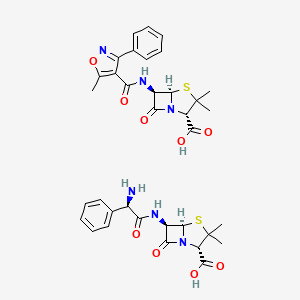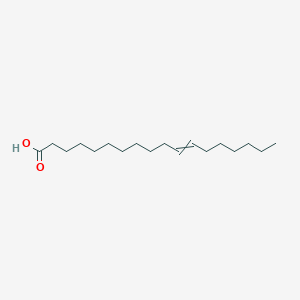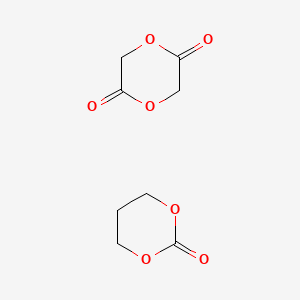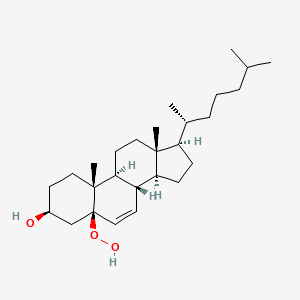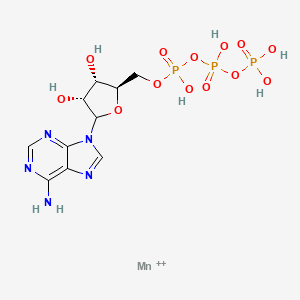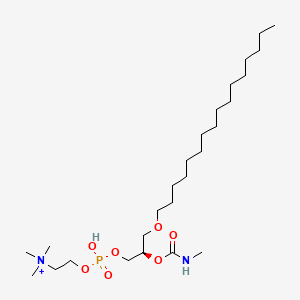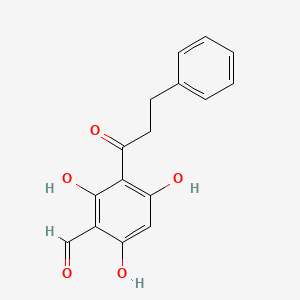
2',4',6'-Trihydroxy-3'-formyldihydrochalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',4',6'-trihydroxy-3'-formyldihydrochalcone is a member of the class of dihydrochalcones that is dihydrochalcone with hydroxy substituents at positions 2' ,4' , and 6' and a formyl substituent at position 3'. It has a role as a metabolite. It is a member of dihydrochalcones, a polyphenol and a member of benzaldehydes. It derives from a dihydrochalcone.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Antimicrobial Properties
2',4',6'-Trihydroxy-3'-formyldihydrochalcone, as an intermediate in the synthesis of dihydrochalcone, exhibits promising bioactivity in antiviral and antimicrobial assays. Mustafa et al. (2003) identified two stable rotamers of this compound and correlated experimental NMR chemical shifts with ab initio calculations to understand its structural properties, which contribute to its bioactivity (Mustafa, Kjaergaard, Perry, & Weavers, 2003).
Synthesis and Antiproliferative Activity
Zhuo et al. (2014) developed a synthetic strategy for 3′-Formyl-4′,6′-dihydroxy-2′-methoxy-5′-methylchalcone (FMC) and its analogues. These compounds were synthesized from commercially available 2,4,6-trihydroxyacetophenone and screened for their antiproliferative activity, highlighting the importance of this compound in synthetic chemistry and potential therapeutic applications (Zhuo, En-zhen, Hai, Hong-ju, Ning, Xue-hui, Qi-Fang, & Jiuhong, 2014).
Antioxidant Properties
Dihydrochalcones, including derivatives of 2',4',6'-Trihydroxy-3'-formyldihydrochalcone, have been studied for their antioxidant activities. Nakamura et al. (2003) found that all dihydrochalcones examined in their study showed higher antioxidant activities than corresponding flavanones. This insight is crucial for understanding the potential of 2',4',6'-Trihydroxy-3'-formyldihydrochalcone in developing antioxidants (Nakamura, Watanabe, Miyake, Kohno, & Osawa, 2003).
Molecular Structure and Crystallography
Marek et al. (2005) focused on the crystal structures of related compounds to 2',4',6'-Trihydroxy-3'-formyldihydrochalcone. They provided insights into the molecular units, which are linked by O-H...O hydrogen bonds forming one-dimensional chains, crucial for understanding the molecular interactions and stability of such compounds (Marek, Lunerová, Toušek, Suchý, & Marek, 2005).
Antiproliferative and Glucose Regulation Effects
Rossi et al. (2013) conducted chemical and biological studies on a series of polyphenolic 2'-hydroxychalcones, revealing that these compounds exhibit antioxidant behavior and selectivity in inhibiting the proliferation of certain cells. They also explored the effect of these compounds on glucose regulation, which is relevant for potential therapeutic applications (Rossi, Caruso, Crespi, Pedersen, Nakano, Duong, McKee, Lee, Jiwrajka, Caldwell, Baffour, Karlin, Lidoff, Leone, Balducci, Miler, & Incerpi, 2013).
Eigenschaften
CAS-Nummer |
135383-81-2 |
|---|---|
Produktname |
2',4',6'-Trihydroxy-3'-formyldihydrochalcone |
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2,4,6-trihydroxy-3-(3-phenylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C16H14O5/c17-9-11-13(19)8-14(20)15(16(11)21)12(18)7-6-10-4-2-1-3-5-10/h1-5,8-9,19-21H,6-7H2 |
InChI-Schlüssel |
SDPWTOSPDBDEBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C(=C2O)C=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C(=C2O)C=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



